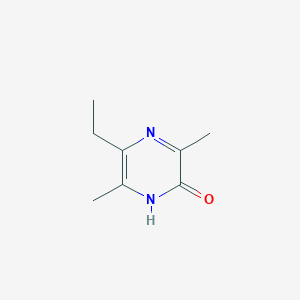

3,6-dimethyl-5-ethyl-2(1H)-pyrazinone

Description

Structure

3D Structure

Properties

CAS No. |

33216-89-6 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-ethyl-3,6-dimethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-4-7-5(2)10-8(11)6(3)9-7/h4H2,1-3H3,(H,10,11) |

InChI Key |

RSYGJEQPLQQHBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C(=N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone and Analogues

Classical and Established Synthetic Routes to Pyrazinone Core Structures

The foundational methods for pyrazinone synthesis have been well-established for decades, providing reliable access to the core heterocyclic structure. These routes typically involve the condensation and cyclization of acyclic precursors.

Condensation Reactions of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds (e.g., Jones and Karmas and Spoerri Procedure)

One of the most prominent and widely used methods for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This approach, pioneered by Jones and later refined by Karmas and Spoerri, offers a direct route to the pyrazinone ring. The reaction proceeds by a one-pot condensation, leading to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone core.

Initially, the reaction was conducted using free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide. A significant drawback of this original procedure was the difficulty in preparing and handling low molecular weight free α-amino acid amides. Karmas and Spoerri later demonstrated that the hydrohalide salts of the amino acid amides, which are more stable and easier to synthesize, could be used directly, broadening the utility of this method. This reaction has been instrumental in synthesizing a variety of pyrazinones with potential applications as flavor ingredients and in medicine.

| Reactant 1 | Reactant 2 | Key Feature | Reference(s) |

| α-Amino acid amide | 1,2-Dicarbonyl compound | One-pot condensation | semanticscholar.orgbeilstein-journals.org |

| α-Amino acid amide hydrohalide | 1,2-Dicarbonyl compound | Utilizes more stable starting materials | semanticscholar.org |

Cyclization Approaches Utilizing α-Aminonitriles and Oxalyl Halides (e.g., Hoornaert's Method)

A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones was developed by Hoornaert and colleagues. This approach involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide. The α-aminonitrile component provides the N-1 and C-6 atoms and their corresponding substituents to the final pyrazinone ring. These α-aminonitriles are typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source.

The reaction is usually carried out in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures. The resulting dihalogenated pyrazinones are versatile intermediates that can be further functionalized. For instance, the halogen atoms can be selectively replaced through nucleophilic substitution or removed via palladium-catalyzed dehalogenation, offering a pathway to a wide range of substituted pyrazinones.

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference(s) |

| α-Aminonitrile | Oxalyl halide | 3,5-Dihalo-2(1H)-pyrazinone | Provides versatile intermediates for further functionalization | semanticscholar.org |

Syntheses from α-Amino Ketones or α-Amino Aldehydes and α-Haloacetyl/Aminoacetyl Halides

An early and significant contribution to the synthesis of asymmetrically substituted 2(1H)-pyrazinones was reported by Tota and Elderfield in 1942. This method involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or an α-aminoacetyl halide. In this strategy, the α-amino ketone/aldehyde provides the N-1, C-5, and C-6 portion of the ring, while the α-haloacetyl/aminoacetyl halide supplies the C-2 and C-3 atoms.

The initial condensation product, a ketoamide, is then treated with a nitrogen source, typically ammonia, to facilitate cyclization and the formation of a dihydropyrazine (B8608421) intermediate. Subsequent air oxidation of the dihydropyrazine yields the final 2(1H)-pyrazinone. A challenge with this method is the propensity of the free α-amino ketone to undergo self-condensation. To mitigate this, the reaction is often carried out in the presence of a solid base like calcium carbonate to neutralize the hydrohalic acid formed during the reaction.

| Reactant 1 | Reactant 2 | Key Steps | Reference(s) |

| α-Amino ketone/aldehyde | α-Haloacetyl halide | Condensation, Cyclization with ammonia, Oxidation | semanticscholar.org |

| α-Amino ketone/aldehyde | α-Aminoacetyl halide | Condensation, Cyclization with ammonia, Oxidation | semanticscholar.org |

Modern Advancements in the Synthesis of 3,6-Dimethyl-5-ethyl-2(1H)-pyrazinone

While classical methods provide a solid foundation for pyrazinone synthesis, modern organic chemistry has introduced more sophisticated and efficient strategies. These include the use of metal-catalyzed cross-coupling reactions to build complexity on the pyrazinone core and multicomponent reactions to construct the heterocyclic scaffold in a single step.

Metal-Catalyzed Coupling Reactions in Pyrazinone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to pyrazinone chemistry allows for the introduction of a wide array of substituents that would be difficult to incorporate using classical methods. Halogenated pyrazinones, readily prepared via methods like Hoornaert's synthesis, are excellent substrates for these reactions.

For instance, the Suzuki coupling, which pairs an organoboron compound with an organic halide, has been used to introduce aryl and other substituents onto the pyrazinone ring. Similarly, the Heck reaction, involving the coupling of an alkene with an aryl or vinyl halide, provides a means to append alkenyl groups. These reactions offer a powerful strategy for the late-stage functionalization of the pyrazinone core, enabling the synthesis of diverse libraries of compounds for various applications. While direct examples for the synthesis of this compound via this route are not prevalent in the literature, the methodology is, in principle, applicable for the synthesis of its analogues by starting with an appropriately substituted and halogenated pyrazinone precursor.

| Reaction Type | Key Feature | Applicability to this compound | Reference(s) |

| Suzuki Coupling | C-C bond formation with organoboron reagents | Potential for introducing aryl or vinyl groups on a pre-formed pyrazinone core | rsc.org |

| Heck Reaction | C-C bond formation with alkenes | Potential for introducing alkenyl groups on a pre-formed pyrazinone core | rsc.orgorganic-chemistry.org |

Multicomponent Reaction Strategies for Pyrazinone Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Ugi reaction is a prominent example of an MCR that has been adapted for the synthesis of heterocyclic scaffolds, including pyrazinones.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, the resulting Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to form the pyrazinone ring. This strategy allows for the rapid assembly of highly substituted pyrazinones from simple and readily available starting materials. While specific applications of the Ugi reaction for the direct synthesis of this compound are not extensively documented, the versatility of MCRs suggests their potential for the construction of such trialkyl-substituted pyrazinones through careful design of the reaction components. This approach is particularly attractive for the creation of libraries of diverse pyrazinone analogues for screening purposes.

| Reaction Type | Key Feature | Applicability to this compound | Reference(s) |

| Ugi Reaction | Four-component reaction for rapid scaffold assembly | Potential for direct, one-pot synthesis of the pyrazinone ring with desired substituents | nih.govresearchgate.net |

Chemoenzymatic and Biomimetic Synthetic Pathways

The synthesis of 2(1H)-pyrazinones, including analogues of this compound, has been significantly influenced by pathways observed in nature. Biomimetic synthesis, which mimics biological processes, and chemoenzymatic methods that combine biological and chemical techniques, offer elegant and efficient routes to these heterocyclic compounds. wikipedia.orgmdpi.com

Biomimetic Approaches: A prominent biomimetic pathway for pyrazinone formation involves the condensation of amino acids, a process central to the biosynthesis of many natural pyrazinone products. acs.org In various microorganisms, the pyrazinone core is constructed through a multidomain nonribosomal peptide synthetase (NRPS) assembly line. acs.orgnih.gov This enzymatic machinery facilitates the condensation of two amino acid precursors, followed by cyclization to form the heterocyclic ring. researchgate.net For instance, a two-module NRPS in Staphylococcus aureus condenses two amino acids and reductively releases an aldehyde, which then undergoes nonenzymatic cyclization to yield the pyrazinone core. nih.gov Another biomimetic strategy involves the dimerization of α-amino aldehyde intermediates. lookchem.com These aldehydes, generated in situ from readily available amino acids, can dimerize and oxidize in a one-pot operation to yield 2,5-disubstituted pyrazines, demonstrating a viable biosynthetic route. lookchem.com

Chemoenzymatic Strategies: Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a larger chemical synthesis workflow. mdpi.com This approach is particularly valuable for establishing stereocenters. Enzymes can be employed to produce enantiomerically pure precursors, such as specific amino acids or chiral aldehydes, which are then incorporated into the pyrazinone structure through conventional chemical reactions. Dynamic kinetic resolution, for example, is a powerful chemoenzymatic technique that can overcome the typical 50% yield limit of traditional resolution methods to produce enantiopure compounds. mdpi.com This methodology could be applied to generate chiral α-amino acid amides or α-dicarbonyls, which would then be used to construct chiral pyrazinone analogues with high stereochemical purity.

Reaction Mechanism Elucidation and Intermediates in this compound Synthesis

The formation of the 2(1H)-pyrazinone ring is a multi-step process, and understanding its mechanism is crucial for optimizing reaction conditions and controlling product outcomes. Several pathways have been elucidated, primarily involving the condensation of key acyclic precursors.

One of the most established methods is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, known as the Jones and Karmas and Spoerri procedure. nih.govsemanticscholar.org For the synthesis of this compound, this would likely involve the reaction of L-alaninamide (providing N1, C6, and the 6-methyl group) with 3,4-hexanedione (B1216349) (providing C2, C3, C5, the 5-ethyl group, and the 3-methyl group). The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the final aromatic pyrazinone. nih.govrsc.org Air oxidation is often sufficient for this final step. semanticscholar.org

An alternative mechanism begins with an α-aminonitrile and an oxalyl halide. nih.govrsc.org The proposed mechanism involves several key steps:

Acylation: The α-aminonitrile is first acylated by the oxalyl halide to form an oxamoyl halide intermediate. rsc.org

Cyclization: The addition of HX to the nitrile group, followed by tautomerization to an enamine, facilitates a cyclization event. This forms a cyclic pyrazine-2,3-dione intermediate. rsc.org

Halogenation and Rearrangement: This cyclic dione (B5365651) then reacts with an excess of the oxalyl halide, leading to the introduction of a halogen atom at the 3-position and the release of carbon dioxide and carbon monoxide. rsc.org

The table below summarizes key intermediates identified in various pyrazinone synthetic pathways.

| Intermediate | Precursors | Synthetic Pathway | Reference |

| Dihydropyrazine | α-Amino acid amide, 1,2-Dicarbonyl compound | Condensation and Cyclization | nih.govrsc.org |

| Oxamoyl Halide | α-Aminonitrile, Oxalyl halide | Acylation | rsc.org |

| Cyclic Pyrazine-2,3-dione | Oxamoyl Halide intermediate | Intramolecular Cyclization | rsc.org |

| 1,4-Diaza-1,3-diene | α-Chloro oxime, Primary amine | Nucleophilic attack and Elimination | rsc.org |

Regioselectivity and Stereochemical Control in Pyrazinone Ring Formation

For unsymmetrically substituted pyrazinones like this compound, controlling the position of substituents on the heterocyclic ring (regioselectivity) is a significant synthetic challenge. When an unsymmetrical 1,2-dicarbonyl compound (e.g., 3,4-hexanedione) reacts with an α-amino acid amide, two regioisomers can potentially form. rsc.org

Several strategies have been developed to address this issue. One effective method involves modifying the reactivity of one of the carbonyl groups. For example, the condensation of an α-amino acid amide with a 1,2-diketone mono Schiff base (a ketoimine) can proceed with high regioselectivity, yielding exclusively one isomer. nih.gov This is because the imino group has different reactivity compared to the carbonyl group, directing the cyclization to a single outcome. nih.gov

Stereochemical control is also critical, particularly when the pyrazinone core or its substituents contain chiral centers. The use of enantiomerically pure α-amino acids as starting materials is a common strategy to install chirality in the final product. Furthermore, recent advancements have enabled the asymmetric synthesis of more complex structures, such as atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones, highlighting the potential for precise stereochemical control in pyrazinone synthesis. rsc.org Organocatalytic and metal-catalyzed reactions are increasingly being employed for the asymmetric synthesis of highly functionalized pyrazole (B372694) and pyrazolone (B3327878) derivatives, and these principles are applicable to pyrazinone systems. rsc.org

The following table outlines strategies for achieving regiochemical control in pyrazinone synthesis.

| Method | Reactants | Outcome | Advantage | Reference |

| Jones & Karmas/Spoerri | Unsymmetrical 1,2-dicarbonyl, α-Amino acid amide | Mixture of regioisomers | One-pot synthesis | nih.govrsc.org |

| Bergeron's Method | 1,2-Diketone mono Schiff base, α-Amino acid amide | Single regioisomer | High regioselectivity | nih.gov |

Sustainable and Green Chemistry Approaches in 2(1H)-Pyrazinone Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several sustainable approaches have been successfully applied to the synthesis of pyrazines and related heterocycles. researchgate.net

Green Solvents and Catalysts: A major focus has been the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. Water has been used as a solvent for the three-component synthesis of related heterocyclic systems, facilitated by recyclable, environmentally benign catalysts like sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H). ijcce.ac.irresearchgate.net Ionic liquids have also been employed as green catalysts and reaction media for pyrazoline synthesis, offering good to high yields in a one-pot process. impactfactor.org

Energy-Efficient Methods: Alternative energy sources are being used to drive reactions more efficiently and reduce reaction times.

Microwave Irradiation (MWI): MWI has been used to accelerate the cyclization step in the synthesis of 3,5-diaryl-2(1H)-pyrazinones, significantly shortening reaction times compared to conventional heating. semanticscholar.org

Ultrasonic Irradiation: Sonication is another energy-efficient technique that has been applied to the synthesis of pyrazolone derivatives. researchgate.netekb.eg Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net

These green methodologies offer powerful tools for the sustainable production of this compound and its analogues, aligning chemical manufacturing with environmental stewardship.

| Green Approach | Technique/Reagent | Advantages | Application Example | Reference |

| Alternative Solvents | Water | Non-toxic, readily available, safe | Synthesis of pyrazol-chromeno[2,3-d]pyrimidinones | ijcce.ac.ir |

| Energy Efficiency | Microwave Irradiation (MWI) | Reduced reaction times, improved yields | Synthesis of 3,5-diaryl-2(1H)-pyrazinones | semanticscholar.org |

| Energy Efficiency | Ultrasonic Irradiation | Shorter reaction times, high selectivity, mild conditions | Synthesis of pyrazolone derivatives | researchgate.net |

| Benign Catalysts | Ionic Liquids (e.g., [Emim][HSO4]) | Recyclable, efficient catalysis | Synthesis of 1,3,5-trisubstituted pyrazolines | impactfactor.org |

| Benign Catalysts | Solid Acid Nanocatalyst (SBA-Pr-SO3H) | Heterogeneous, recyclable, environmentally friendly | Multi-component reactions in water | ijcce.ac.irresearchgate.net |

Chemical Reactivity and Functional Group Transformations of 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Ring System

The pyrazinone ring, being an electron-deficient aromatic system, is generally more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic substitution. wikipedia.org The presence of the electron-withdrawing carbonyl group and the nitrogen atoms in the ring reduces the electron density, making it a target for nucleophiles. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution is particularly facile when a good leaving group, such as a halogen, is present on the pyrazinone ring. wikipedia.orgrsc.org For instance, chloropyrazines can undergo displacement reactions with various nucleophiles. rsc.org While 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone does not possess a leaving group, its halogenated derivatives would be expected to readily participate in such reactions. The positions most activated towards nucleophilic attack are typically ortho and para to the ring nitrogens and the carbonyl group. stackexchange.com

Common nucleophiles in these reactions include:

Alkoxides (e.g., sodium methoxide)

Thiolates

Amines

Hydroxide ions rsc.org

The reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide, for example, yields different products depending on the reaction temperature, highlighting the influence of reaction conditions on the outcome. rsc.org

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyrazinone ring is less common due to its electron-deficient nature. The amino group, if present, can activate the pyrazine (B50134) ring towards electrophilic attack at the ortho- and para-positions. doi.org For this compound, the alkyl groups provide some electron-donating character through hyperconjugation, which may slightly increase the ring's reactivity towards strong electrophiles. However, harsh reaction conditions would likely be required, and reactions at the nitrogen atoms or the exocyclic carbonyl oxygen are more probable.

Derivatization at Specific Ring Positions (e.g., C3, C5, C6, N1)

The functionalization of the pyrazinone ring at its various positions is a key strategy for the synthesis of diverse derivatives.

C3, C5, and C6 Positions:

The substituents at the C3, C5, and C6 positions significantly influence the reactivity of the pyrazinone core. In the case of this compound, these positions are occupied by alkyl groups. Further derivatization at these carbons would typically involve reactions of the alkyl groups themselves, such as free-radical halogenation, followed by substitution.

A more general approach for introducing diversity at these positions involves starting from a pyrazinone precursor with functional groups that are amenable to modification. For example, 3,5-dihalo-2(1H)-pyrazinones are versatile intermediates that allow for selective derivatization. nih.govsemanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce new carbon-carbon bonds at these positions. nih.govresearchgate.net Nucleophilic aromatic substitution can also be used to introduce nitrogen-based substituents. nih.govsemanticscholar.org

N1 Position:

The nitrogen at the N1 position bears a proton in this compound and can be readily deprotonated by a suitable base to form an anion. This anion can then be alkylated or acylated to introduce a variety of substituents at the N1 position. This is a common strategy for modifying the properties of the pyrazinone system.

Oxidation and Reduction Reactions of the Pyrazinone Core

The pyrazinone core can undergo both oxidation and reduction reactions, leading to different heterocyclic systems.

Oxidation:

Oxidation of the pyrazinone ring can lead to the formation of pyrazine-2,3-diones or other oxidized species. The specific outcome depends on the oxidizing agent and the substitution pattern of the pyrazinone. For instance, oxidation of a 6-methyl group on a pyrazinedione to an aldehyde has been reported using selenium dioxide. nih.gov The dihydropyrazine (B8608421) intermediate formed during some pyrazinone syntheses is readily oxidized by air to the aromatic pyrazinone. nih.govrsc.org

Reduction:

Reduction of the 2(1H)-pyrazinone core can lead to dihydropyrazinones or piperazinones, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of the pyrazinone ring. For example, the reduction of a 5-bromo-2(1H)-pyrazinone derivative to its des-halo analogue has been achieved through hydrogenation in the presence of a palladium catalyst. nih.govresearchgate.net

Cycloaddition Reactions Involving 2(1H)-Pyrazinone Derivatives (e.g., Diels-Alder reactions, 1,3-dipolar cycloadditions of 3-oxidopyraziniums)

2(1H)-Pyrazinone derivatives can participate in cycloaddition reactions, providing access to complex bicyclic and polycyclic structures.

Diels-Alder Reactions:

The pyrazinone ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. rsc.org These reactions typically proceed via an inverse electron-demand mechanism where the electron-deficient pyrazinone reacts with an electron-rich dienophile. organic-chemistry.org The initial cycloadducts can be unstable and may undergo a retro-Diels-Alder reaction with the elimination of a small molecule, such as a nitrile or isocyanate, to form a new aromatic ring. capes.gov.br For instance, 2(1H)-pyrazinones with alkynyloxy side chains can undergo intramolecular Diels-Alder reactions to form fused pyridinones or pyridines. capes.gov.br

1,3-Dipolar Cycloadditions of 3-Oxidopyraziniums:

A particularly important reaction of 2(1H)-pyrazinones is their conversion to 1H-pyrazinium-3-olates, also known as 3-oxidopyraziniums. nih.govrsc.org These are azomethine ylides that can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netacs.orgnih.gov This reaction is a powerful tool for the construction of diazabicyclo[3.2.1]octane skeletons, which are present in a number of biologically active natural products. sciforum.netresearchgate.netresearchgate.net The regioselectivity and stereoselectivity of these cycloadditions have been studied both experimentally and computationally. nih.govresearchgate.net

Rearrangement Reactions and Tautomeric Equilibria of this compound

Rearrangement Reactions:

Pyrazinone derivatives can undergo various rearrangement reactions, often under thermal or acidic conditions. For example, pyrazino[2,3-c]quinolin-5(6H)-ones have been shown to undergo an unprecedented molecular rearrangement in the presence of isocyanic acid to form new hydantoin (B18101) derivatives. beilstein-archives.orgmdpi.comnih.gov While this specific rearrangement involves a fused ring system, it highlights the potential for the pyrazinone core to participate in complex molecular reorganizations.

Tautomeric Equilibria:

For this compound, the primary tautomeric equilibrium is between the lactam (amide) and lactim (imidate) forms. The lactam form, 2(1H)-pyrazinone, is generally the predominant tautomer. However, the position of the equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents. clockss.orgnih.gov While much of the research on tautomerism has focused on related pyrazolones and quinolinones, the principles are applicable to the pyrazinone system. clockss.orgresearchgate.net

| Tautomeric Form | Structure |

| Lactam (Amide) | This compound |

| Lactim (Imidate) | 2-hydroxy-3,6-dimethyl-5-ethyl-pyrazine |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

The photochemical behavior of pyrazin-2(1H)-ones has been investigated, revealing their susceptibility to photo-oxidation. psu.edu Irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of oxygen leads to the formation of N-alkylacetamide derivatives. This reaction is believed to proceed through an endoperoxide intermediate formed by the reaction of the pyrazinone with singlet oxygen. psu.edu The pyrazinone itself can act as a sensitizer (B1316253) in this process. psu.edu In the absence of oxygen, these pyrazinones were found to be inert to photolysis. psu.edu Other heterocyclic systems containing a pyranone ring have been shown to undergo photochemical ring contraction. nih.govnih.gov

Electrochemical Reactivity:

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Specific infrared (IR) and Raman spectroscopic data for 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone are not available. While one could predict the expected vibrational modes based on its functional groups (e.g., C=O, C=N, C-H), experimentally determined spectra with peak assignments have not been published.

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, precise bond lengths, bond angles, and details of its intermolecular interactions in the solid state remain undetermined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Consequently, chiroptical spectroscopy techniques such as circular dichroism are not applicable for its stereochemical characterization.

Theoretical and Computational Studies on 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone

Quantum Chemical Calculations of Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of pyrazinone structures. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is particularly effective for predicting ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and predict a range of properties. nih.govsciepub.com

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. sciepub.com Other quantum chemical descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can also be calculated to provide a comprehensive picture of the molecule's reactivity. researchgate.netsciepub.com Analysis of the Molecular Electrostatic Potential (MEP) map helps identify the nucleophilic and electrophilic sites on the molecule, predicting how it will interact with other chemical species. sciepub.com

Table 1: Illustrative Quantum Chemical Descriptors Calculated by DFT (Note: These are representative values for a heterocyclic compound and not specific experimental data for this compound)

| Descriptor | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 |

| Global Electrophilicity Index (ω) | Propensity to accept electrons | 2.79 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, particularly for predicting excited states and spectroscopic properties. semanticscholar.orguautonoma.cl

For this compound, ab initio calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural verification. nih.gov The synergy between high-resolution rotational spectroscopy and these highly correlated quantum-chemical calculations is essential for a precise understanding of molecular structure. uautonoma.cl

Table 2: Representative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This table illustrates the typical correlation for a heterocyclic compound and is not specific data for this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3509 | 3345 | N-H stretch |

| ν2 | 3080 | 3075 | C-H aromatic stretch |

| ν3 | 1685 | 1670 | C=O stretch |

| ν4 | 1503 | 1505 | N-H bend |

| ν5 | 1237 | 1240 | C-N stretch |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational flexibility, and thermodynamic stability of molecules like this compound in different environments. eurasianjournals.comnih.gov

These simulations are particularly valuable for exploring the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. MD simulations also offer insights into solvation effects by placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol) and observing the interactions. dntb.gov.uasemanticscholar.org The calculation of solvation free energy helps determine properties like solubility. dntb.gov.uanih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. semanticscholar.org

Table 3: Illustrative Solvation Free Energies (ΔGsolv) in Different Solvents (Note: Values are representative and demonstrate how solvation energy can vary for a molecule like a pyrazinone derivative.)

| Solvent | Dielectric Constant | Calculated ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.4 | -9.8 |

| Ethanol | 24.5 | -7.5 |

| Chloroform | 4.8 | -4.2 |

| Acetonitrile | 36.6 | -8.1 |

Reaction Mechanism Modeling: Transition State Prediction and Energy Barriers for Pyrazinone Transformations

Understanding the chemical reactions that form or modify pyrazinones is crucial. Computational modeling can elucidate complex reaction mechanisms by identifying transition states (TS) and calculating the associated energy barriers. mdpi.com This provides a detailed, step-by-step view of how reactants are converted into products.

For this compound, a key transformation is its formation during the Maillard reaction. researchgate.net This complex process involves the reaction of amino acids (like asparagine) with reducing sugars. researchgate.netacs.org Computational methods can model the proposed mechanistic pathways, such as the condensation of isoasparagine (B1595160) with α-dicarbonyls followed by decarboxylation. researchgate.net By calculating the potential energy surface, researchers can determine the activation energies for each step, identifying the rate-limiting step and predicting the most favorable reaction pathway. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. mdpi.com

Table 4: Hypothetical Energy Profile for a Pyrazinone Formation Step (Note: This table illustrates the kind of data generated from reaction mechanism modeling.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., α-dicarbonyl + amino acid intermediate) |

| Transition State (TS) | +25.4 | Highest energy point along the reaction coordinate |

| Intermediate | -5.2 | A metastable species formed during the reaction |

| Products | -15.8 | Final pyrazinone structure |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Pyrazinone Derivatives (focus on physicochemical and mechanistic properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic) and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a mathematical equation that predicts the property of interest. semanticscholar.orgresearchgate.net

For derivatives of this compound, QSPR models can be developed to predict key physicochemical properties such as aqueous solubility, partition coefficient (log P), and molar refractivity. semanticscholar.orgsemanticscholar.org These models are valuable for understanding how structural modifications (e.g., adding or changing substituent groups) affect these properties. semanticscholar.org QSAR models can provide mechanistic insights by correlating structural features with properties related to reactivity or metabolic stability, without assessing therapeutic efficacy. wikipedia.org

Table 5: Common Descriptors Used in QSAR/QSPR Models for Pyrazinone Derivatives

| Descriptor Type | Example Descriptors | Property Predicted |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, Polarity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Viscosity |

| Physicochemical | LogP, Molar Refractivity (MR), Polarizability | Solubility, Permeability |

| Steric | Molecular Volume, Surface Area | Binding Affinity |

Molecular Docking and Ligand-Target Interaction Prediction (for mechanistic insights, not efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental for gaining mechanistic insights into how a small molecule like this compound might interact with a biological target. manmiljournal.ru The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. samipubco.commdpi.com

The primary goal of docking in this context is not to predict therapeutic efficacy but to understand the fundamental intermolecular interactions that could occur. researchgate.net By analyzing the docked pose, one can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrazinone derivative and specific amino acid residues in the receptor's active site. nih.govmdpi.com This information provides a structural hypothesis for the molecule's mechanism of interaction at a molecular level.

Table 6: Illustrative Molecular Docking Results for a Pyrazinone Derivative (Note: This is a hypothetical example to show the output of a docking study for mechanistic insight.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Enzyme X | -7.8 | Serine 243 | Hydrogen Bond (with C=O group) |

| Tyrosine 150 | Hydrogen Bond (with N-H group) | ||

| Leucine 88, Valine 95 | Hydrophobic Interaction (with ethyl/methyl groups) |

Mechanistic Investigations of Biological Interactions of 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone Derivatives

Molecular Recognition and Binding Modes with Biological Targets (e.g., Receptors, Enzymes)

The 2(1H)-pyrazinone scaffold is a prevalent motif in natural products and synthetic compounds that exhibit a wide array of biological activities, including kinase and protease inhibition. nih.gov The ability of these molecules to interact with biological targets is fundamentally governed by their three-dimensional structure and the specific arrangement of functional groups that facilitate molecular recognition. Derivatives of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone engage with biological macromolecules like enzymes and receptors through a combination of electrostatic, hydrophobic, and specific bonding interactions, leading to the modulation of their biological function.

The binding of pyrazinone derivatives often occurs within well-defined pockets on the surface of the target protein. For instance, in the context of kinase inhibition, these compounds frequently occupy the ATP-binding site, acting as competitive inhibitors. The pyrazinone core serves as a stable scaffold from which various substituents can be oriented to interact with specific regions of the binding pocket. Similarly, non-nucleoside inhibitors of HIV-1 Reverse Transcriptase, a class to which some pyrazinone derivatives belong, bind to a specific allosteric, hydrophobic pocket located near the enzyme's active site. nih.gov This binding induces conformational changes that inhibit the enzyme's function without directly competing with the nucleotide substrate. nih.gov

The versatility of the pyrazinone core allows for the synthesis of diverse chemical libraries, where modifications to the substituent groups can fine-tune the binding affinity and selectivity for a particular biological target. For example, studies on pyrazine (B50134) derivatives as binders for the p53-Y220C mutant protein show that these molecules can occupy different subsites within a mutation-induced cavity, demonstrating the adaptability of the scaffold. nih.gov

The stability and specificity of the interaction between pyrazinone derivatives and their biological targets are dictated by precise interactions with amino acid residues within the binding site. These non-covalent interactions are crucial for achieving potent biological activity.

Hydrogen Bonding: The pyrazinone core contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogen). These features are critical for forming hydrogen bonds with the protein backbone or with the side chains of polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine. In many kinase inhibitors, for example, a key hydrogen bond interaction between the inhibitor and the "hinge region" of the kinase domain is essential for potent inhibition.

Hydrophobic Interactions: The alkyl substituents on the pyrazinone ring, such as the methyl and ethyl groups of this compound, contribute to the molecule's lipophilicity. These groups form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine that often line the binding pockets of enzymes such as kinases and HIV-1 reverse transcriptase. nih.gov The binding of non-nucleoside inhibitors to HIV-1 RT, for instance, is predominantly driven by interactions within a hydrophobic pocket. nih.gov

Pi-Pi Stacking: The aromatic nature of the pyrazinone ring allows for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and can help orient the inhibitor correctly within the active site.

Role as Signaling Molecules in Microbial Systems: Mechanistic Pathways and Cellular Responses

Beyond enzyme inhibition, pyrazinones are crucial signaling molecules in microbial communication, particularly in quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate group behaviors.

The mechanistic pathway often involves the biosynthesis of the pyrazinone signal, its release into the extracellular environment, and its recognition by a specific receptor in neighboring cells. In Vibrio cholerae, pyrazinones are involved in controlling biofilm formation. nih.gov Upon reaching a threshold concentration, these signaling molecules bind to cellular receptors, which in turn modulate the expression of genes responsible for virulence, biofilm matrix production, and other collective behaviors. nih.gov These small molecules can engage with a variety of cellular targets, including proteins and RNA, to elicit a specific cellular response. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Mechanisms and Target Specificity (in vitro and theoretical aspects only)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pyrazinone derivatives as therapeutic agents. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity through in vitro assays and theoretical modeling.

For pyrazinone-based kinase inhibitors, SAR studies have shown that modifications at different positions of the pyrazinone ring can drastically alter target specificity and potency. For instance, in the development of PI3Kδ inhibitors based on a thieno[3,2-d]pyrimidine (B1254671) scaffold, the incorporation of a piperazinone moiety was found to be more potent and selective than the corresponding piperazine (B1678402) counterparts. nih.gov This highlights the importance of the carbonyl group in the pyrazinone ring for specific interactions within the enzyme's active site.

In the context of HIV-1 NNRTIs, SAR studies on pyrimidinone derivatives (structurally similar to pyrazinones) revealed that the nature and size of the alkyl and aryl substituents are critical for fitting into the allosteric hydrophobic pocket. researchgate.net For example, introducing various substituents at the C-2 position of the pyrimidinone ring led to compounds with moderate to high efficiency in inhibiting HIV-1 replication. researchgate.net

Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, complement experimental in vitro data. researchgate.netrsc.org Molecular docking can predict the binding orientation of a pyrazinone derivative within an enzyme's active site, identifying key interactions that contribute to its inhibitory activity. rsc.org 3D-QSAR models can then correlate the structural features of a series of compounds with their biological activities, providing valuable insights for the rational design of new, more potent inhibitors. rsc.org

The table below illustrates SAR principles from studies on related heterocyclic compounds.

| Compound Series | Structural Variation | Impact on Activity |

| Pyrazole-phthalazine hybrids nih.gov | Substituents on phenyl ring (H, Cl, CH3, NO2, OMe) | Electron-donating/withdrawing groups modulate α-glucosidase inhibition. |

| Thieno[3,2-d]pyrimidines nih.gov | Piperazinone vs. Piperazine at 6-position | Piperazinone-containing derivatives showed higher potency and selectivity for PI3Kδ. |

| 5-Alkyl-pyrimidin-4(3H)-ones researchgate.net | Various substituents at C-2 position | Modulated anti-HIV-1 activity, with some derivatives being more active than Nevirapine. |

Biosynthesis and Natural Occurrence of 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone

Formation Pathways through the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is a key pathway for the formation of a vast array of flavor and aroma compounds, including pyrazinones. This complex cascade of reactions occurs between amino compounds (like amino acids) and reducing sugars when heated.

Research has specifically identified 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone as a product of the Maillard reaction between the amino acid asparagine and various monosaccharides. researchgate.net This classifies it as an asparagine-specific Maillard product. The core structure of the pyrazinone is derived from the amino acid, while the substituents are formed from the degradation products of the sugar.

The primary precursors involved in the formation of this compound are:

Amino Compound : Asparagine is the essential nitrogen source and contributes to the pyrazinone backbone.

Carbonyl Source : Monosaccharides (reducing sugars) such as glucose and fructose (B13574) degrade upon heating to form reactive α-dicarbonyl compounds like pyruvaldehyde and diacetyl, which are crucial intermediates.

| Precursor Type | Specific Compound | Role in Formation |

|---|---|---|

| Amino Acid | Asparagine | Provides the N-1 and N-4 atoms and part of the carbon backbone of the pyrazinone ring. |

| Reducing Sugar | Monosaccharides (e.g., Glucose) | Degrades to form reactive α-dicarbonyl intermediates that provide the remaining carbons for the ring and its substituents. |

The formation of this compound via the Maillard reaction is a multi-step process. A proposed mechanism suggests a specific rearrangement and condensation pathway involving asparagine. researchgate.net

Equilibrium of Asparagine : Under reaction conditions, asparagine can exist in equilibrium with isoasparagine (B1595160) and 3-aminosuccinimide (B3025788). researchgate.net

Condensation : Isoasparagine condenses with α-dicarbonyls, which are degradation products from the monosaccharide. For instance, the reaction with 2,3-butanedione (B143835) (diacetyl) and pyruvaldehyde would provide the necessary alkyl substituents.

Cyclization and Intermediate Formation : The condensation product undergoes cyclization to form a dihydropyrazinone intermediate. Specifically, the reaction can lead to a 3-(carboxymethyl)-5,6-dialkyl-2(1H)-pyrazinone intermediate. researchgate.net

Decarboxylation : The crucial final step is the decarboxylation (loss of CO₂) of this intermediate, which results in the formation of a methyl group at the C-3 position. researchgate.net

Final Product : The specific combination of dicarbonyls derived from the sugar reactant dictates the final substitution pattern, yielding this compound.

This pathway highlights how the unique side chain of asparagine, upon rearrangement to isoasparagine, facilitates a decarboxylation step that is critical for producing 3-methyl-substituted pyrazinones like the target compound. researchgate.net

Microbial and Enzymatic Biosynthesis of Pyrazinones

Beyond thermal processing, pyrazinones are a recognized class of natural products synthesized by various microorganisms, where they often act as signaling molecules to regulate processes like biofilm formation and virulence. nih.govnih.govacs.org While the specific enzymatic pathway for this compound has not been detailed, the general mechanisms for microbial production of substituted pyrazinones are well-established.

The biosynthesis of the pyrazinone core in microorganisms is frequently orchestrated by large, multi-domain enzymes called Nonribosomal Peptide Synthetases (NRPS). nih.govacs.org

NRPS Mechanism : A typical NRPS assembly line condenses two amino acids to form a dipeptide intermediate. This dipeptide is then reductively released from the enzyme as a reactive dipeptide aldehyde. This aldehyde subsequently undergoes a spontaneous (non-enzymatic) cyclization and oxidation to form the stable pyrazinone ring. nih.govacs.org The specific amino acids selected by the NRPS domains determine the substituents at the C-3 and C-6 positions.

Hybrid NRPS-PKS Systems : In some bacteria, particularly myxobacteria, hybrid NRPS-PKS gene clusters are responsible for producing alkylated pyrazinones. nih.govacs.org The PKS portion of the mega-enzyme can add alkyl groups, such as a methyl group, at the C-5 position of the pyrazinone ring. acs.org This hybrid machinery provides a route to tri-alkylated pyrazinones, and genome mining has revealed numerous putative gene clusters capable of producing a diversity of such compounds. nih.govnih.gov

| Enzyme System | Function | Resulting Structure |

|---|---|---|

| Nonribosomal Peptide Synthetase (NRPS) | Condenses two α-amino acids into a dipeptide aldehyde. | Forms the core pyrazinone ring, typically with substituents at C-3 and C-6. |

| Hybrid NRPS-Polyketide Synthase (PKS) | Combines amino acid condensation (NRPS) with polyketide chain extension (PKS). | Can install additional alkyl substituents, notably at the C-5 position. acs.org |

An alternative microbial pathway for pyrazine (B50134) (a related class of compounds) formation, which may be relevant for pyrazinones, does not rely on NRPS but instead uses smaller metabolic intermediates. One such key intermediate is aminoacetone.

Aminoacetone is an oxidative byproduct of the amino acid L-threonine. In some bacteria, such as E. coli, pyrazines and pyrazinones are formed from the condensation of amino acids and aminoacetone. Engineered strains of Pseudomonas putida have been developed to overproduce L-threonine, leading to the accumulation of aminoacetone and the subsequent formation of 2,5-dimethylpyrazine. vu.lt This demonstrates a biological route where central metabolites can be channeled toward the synthesis of substituted pyrazine and pyrazinone structures. The incorporation of an ethyl group could theoretically arise from the condensation with other metabolic intermediates derived from pathways like isoleucine metabolism.

Isolation and Characterization from Natural Sources (e.g., Fermented Foods, Microorganisms)

The identification of this compound has primarily been in the context of food chemistry and flavor analysis.

Fermented and Processed Foods : As a Maillard reaction product, this compound is expected to occur in thermally processed foods that contain asparagine and reducing sugars. A 1995 study by Shu and Lawrence positively identified this compound, along with other novel pyrazinones, from model reactions designed to simulate food processing conditions. researchgate.net The characterization was achieved through spectroscopic elucidation and chemical synthesis. researchgate.net

Microorganisms : While many pyrazinones have been isolated from microbial sources like Aspergillus, Streptomyces, and myxobacteria, the specific isolation of this compound from a microorganism has not been prominently reported in the reviewed literature. nih.gov However, the widespread discovery of biosynthetic gene clusters for alkylated pyrazinones in bacteria suggests that this compound, or structurally similar ones, may be produced by microbes yet to be fully characterized. nih.gov Pyrazinones are known to be produced by various microorganisms, including fungi, actinomycetes, and staphylococci, where they play roles in cell-to-cell signaling. acs.org

Applications of 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The 2(1H)-pyrazinone scaffold is a foundational structure in a multitude of natural products with notable biological activities, including derivatives isolated from species like Aspergillus flavus and various marine sponges. nih.gov This core structure is recognized as a highly useful building block in medicinal chemistry and drug design for creating pharmacologically active derivatives. nih.govrsc.org

While specific documented examples detailing the use of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone as a direct precursor for more complex named molecules are not extensively reported in current literature, the general synthetic utility of the pyrazinone ring system is well-established. A key strategy involves the halogenation of the pyrazinone core to create versatile intermediates. For instance, 3,5-dihalo-2(1H)-pyrazinones serve as powerful building blocks for a wide array of biologically relevant compounds. nih.gov The C-3 position, transformed into an imidoyl chloride moiety, can be selectively functionalized through addition/elimination reactions with various nucleophiles. nih.gov Furthermore, metal-catalyzed cross-coupling reactions are employed to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups, thereby enabling the construction of diverse and complex molecular architectures. nih.gov This established reactivity underscores the potential of this compound to serve as a valuable and adaptable starting material in synthetic organic chemistry.

Role in the Design and Synthesis of Novel Ligands for Catalysis

The design of ligands is central to the advancement of homogeneous catalysis. Nitrogen-containing heterocyclic compounds, such as pyrazines and pyrazoles, are ubiquitous building blocks for creating diverse ligand platforms that can coordinate with a wide range of metals. semanticscholar.orgnih.gov These ligands are crucial in organometallic catalysis and bioinorganic chemistry. eiu.edu

Although direct applications of this compound as a ligand in catalysis are not yet prominent in the literature, the broader class of pyrazole- and pyrazine-based ligands has been successfully used in industrially important reactions, including polymerization and oxidation catalysis. eiu.eduresearchgate.net The structural features of this compound suggest its potential for development into novel mono- or multidentate ligands for future catalytic systems.

Potential in Polymer Chemistry and Functional Material Development

Functional polymeric materials, which possess special optical, thermal, or biomedical properties, are at the forefront of materials science. mdpi.com The synthesis of these materials often involves the use of functional monomers that impart specific properties to the final polymer. mdpi.com

The compound this compound holds potential as a functional monomer or a modifying agent in polymer chemistry. The presence of the N-H group in the pyrazinone ring offers a reactive site for polymerization reactions or for grafting onto existing polymer backbones. For example, related heterocyclic structures like 2-oxazolines are used in cationic ring-opening polymerization to create a class of polymers known as poly(2-oxazoline)s (POx). These POx-based materials are explored for biomedical applications due to their biocompatibility and tunable properties. researchgate.net

Furthermore, pyrazine (B50134) derivatives have been incorporated into coordination polymers (CPs). researchgate.net In one study, pyrazines were coordinated with cuprous iodide to form luminescent CPs that could release the volatile pyrazine molecules in response to thermal or redox stimuli. researchgate.net This demonstrates a strategy for using pyrazine-based compounds to create functional materials for the controlled release of active molecules. Given these precedents, this compound could potentially be explored for the synthesis of novel functional polymers or smart materials with applications in areas such as controlled release and advanced coatings.

Contribution to Flavor Chemistry: Formation Mechanisms and Chemical Perception

The most well-documented role of this compound is in the field of flavor chemistry, where it is recognized as an important aroma compound. It is one of several alkyl-2(1H)-pyrazinones identified as asparagine-specific products of the Maillard reaction. acs.org This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating and is responsible for the desirable flavors in a wide range of cooked foods. nih.gov

Formation Mechanisms Research has shown that this compound, along with other novel pyrazinones, forms from the reaction between the amino acid asparagine and various monosaccharides like glucose and fructose (B13574). acs.org A proposed mechanism suggests that asparagine, isoasparagine (B1595160), and 3-aminosuccinimide (B3025788) exist in equilibrium. researchgate.net The key step involves the condensation of isoasparagine with α-dicarbonyl compounds (which are degradation products of the sugar). acs.org This reaction leads to the formation of a 3-(carboxymethyl)-5,6-dialkyl-2(1H)-pyrazinone intermediate. Subsequent decarboxylation of this intermediate generates the final 3-methyl-5,6-dialkyl-2(1H)-pyrazinones, including the title compound. acs.org The major formation pathway is thus the reaction between asparagine and α-dicarbonyls, with decarboxylation being a critical step. acs.org

| Amino Acid Reactant | Sugar Reactant (Source of α-Dicarbonyls) | Key Pyrazinone Products Identified | Reference |

|---|---|---|---|

| Asparagine | Monosaccharides (e.g., glucose, fructose) | This compound | acs.org |

| Asparagine | Monosaccharides | 3,5-dimethyl-6-ethyl-2(1H)-pyrazinone | acs.org |

| Asparagine | Monosaccharides | 3,5,6-trimethyl-2(1H)-pyrazinone | acs.org |

| Asparagine | Monosaccharides | 3-methyl-5,6-diethyl-2(1H)-pyrazinone | acs.org |

Future Directions and Emerging Research Avenues for 3,6 Dimethyl 5 Ethyl 2 1h Pyrazinone

Development of Asymmetric and Chemo-Selective Synthetic Methodologies

The synthesis of pyrazinones has traditionally been achieved through the condensation of α-amino amides with 1,2-dicarbonyl compounds. rsc.orgsemanticscholar.orgnih.gov However, the development of more sophisticated and selective synthetic routes is crucial for accessing novel analogs and derivatives of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone.

Future research should prioritize the development of asymmetric synthetic methods to control the stereochemistry of substituents, which is often critical for biological activity. Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis. A squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been successfully employed for the construction of pyrazolinone-embedded spirooxazolidines with high enantioselectivities (up to >99% ee). rsc.org Adapting such organocatalytic strategies to the synthesis of chiral pyrazinone cores or substituted derivatives of this compound could provide access to a diverse range of stereochemically defined molecules.

Furthermore, enhancing the chemo-selectivity of reactions involving the pyrazinone core is a significant research direction. The pyrazinone ring possesses multiple reactive sites, and selective functionalization is key to building molecular complexity. For example, methods for the selective derivatization of 3,5-dihalo-2(1H)-pyrazinones have been developed, allowing for the introduction of various functional groups at specific positions. nih.gov Future work could focus on developing catalytic methods for the direct and selective C-H functionalization of the pyrazinone ring of this compound, thereby avoiding the need for pre-functionalized starting materials.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Organocatalytic Asymmetric Synthesis | High enantioselectivity, use of metal-free catalysts. | Synthesis of chiral derivatives with stereocenters at the ethyl group or other positions. |

| Chemo-selective C-H Functionalization | Direct modification of the pyrazinone core, atom economy. | Introduction of new substituents at specific positions to create novel analogs. |

| Domino Reactions | Multiple bond formations in a single step, increased efficiency. | Rapid construction of complex molecules incorporating the pyrazinone scaffold. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond traditional synthetic modifications, exploring the novel reactivity of the this compound scaffold can open doors to new chemical space and molecular architectures.

One promising area is the use of pyrazinones in cycloaddition reactions . For instance, 2(1H)-pyrazinones with alkynyloxy side chains have been shown to undergo intramolecular Diels-Alder reactions, leading to the formation of fused pyridinones and pyridines. capes.gov.br Investigating the potential of this compound to participate in inter- and intramolecular cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic systems with potential biological activities.

Another avenue for exploration is the dearomatization of the related pyrazine (B50134) ring system. Transition-metal-free diboration, silaboration, and hydroboration have been used for the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives. rsc.org Applying similar dearomatization strategies to 2(1H)-pyrazinones could yield novel saturated heterocyclic scaffolds that are of interest in medicinal chemistry.

Unconventional transformations, such as those initiated by photochemical or electrochemical methods, could also be explored to unlock new reaction pathways for this compound. These methods can often provide access to reactive intermediates and products that are not achievable through traditional thermal reactions.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and guiding the rational design of new molecules. eurasianjournals.com For this compound, advanced computational modeling can be applied in several key areas.

Mechanistic studies using Density Functional Theory (DFT) can elucidate the intricate details of known and novel reactions involving the pyrazinone core. nih.govmdpi.com This understanding can help in optimizing reaction conditions and in predicting the feasibility of new transformations. For example, computational studies on the formation of bis-azomethines from hydrazine (B178648) and heterocyclic aromatic carbaldehydes have provided valuable insights into the reaction mechanism and the role of catalysts. nih.gov

Furthermore, computational methods are crucial for the rational design of novel this compound derivatives with specific biological activities. nih.govresearchgate.netfrontiersin.org Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of pyrazinone derivatives to biological targets and to identify key structural features responsible for their activity. jocpr.comnih.govnih.govmdpi.com This in-silico approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds. For instance, pyrazin-2(1H)-one derivatives have been rationally designed as dual PI3K and HDAC inhibitors for the treatment of leukemia. nih.gov

| Computational Method | Application | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Optimization of synthetic routes and prediction of novel reactivity. |

| Molecular Docking | Prediction of binding modes to biological targets. | Rational design of new bioactive derivatives. |

| QSAR | Identification of structure-activity relationships. | Guidance for the synthesis of more potent and selective compounds. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and binding stability. | Understanding the dynamic interactions with biological targets. eurasianjournals.comnih.gov |

Identification of Novel Mechanistic Biological Roles and Targets (pre-clinical and fundamental research focus)

The pyrazinone scaffold is present in numerous natural products with a wide range of biological activities. rsc.orgtandfonline.comnih.gov While the specific biological roles of this compound are not yet well-defined, the broader class of pyrazinones offers intriguing possibilities for preclinical and fundamental research.

A key area of investigation is the role of pyrazinones as signaling molecules in microbial systems. For example, certain pyrazinones are involved in quorum sensing and regulate virulence in bacteria. researchgate.net Future research could explore whether this compound or its derivatives can modulate bacterial communication and potentially serve as a basis for the development of novel anti-infective agents.

Furthermore, pyrazinone derivatives have been identified as inhibitors of various enzymes, including kinases and proteases. nih.govnih.gov Screening this compound and its analogs against a panel of biologically relevant targets could lead to the discovery of novel inhibitors with therapeutic potential. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net The structural similarity of the pyrazinone core to other heterocyclic scaffolds found in known drugs suggests that it could interact with a variety of biological targets. researchgate.net

Investigations into Sustainable Production and Environmental Implications of Pyrazinone Chemistry

As the principles of green chemistry become increasingly important, the development of sustainable methods for the synthesis of this compound is a critical future direction. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Recent research has focused on the green synthesis of pyrazine and pyrazolone (B3327878) derivatives using multicomponent reactions in water or under solvent-free conditions. iau.iriftmuniversity.ac.inijcce.ac.irresearchgate.net For example, a new, high-yield procedure for the generation of pyrazine-containing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been developed using a multicomponent reaction in water at room temperature with a KF/Clinoptinolite nanoparticle catalyst. iau.ir Adapting these green synthetic strategies to the production of this compound could significantly reduce the environmental impact of its synthesis.

In addition to sustainable production, it is also important to investigate the environmental implications of pyrazinone chemistry. This includes studying the biodegradability of this compound and its derivatives, as well as their potential toxicity to aquatic and terrestrial organisms. A comprehensive understanding of the environmental fate of these compounds is essential for ensuring their safe and responsible use. The metabolism of pyrazines in biological systems has been studied, and this knowledge can inform investigations into their environmental degradation pathways. nih.gov

| Area of Investigation | Key Objectives | Relevance to this compound |

| Green Synthetic Methods | Use of renewable feedstocks, benign solvents, and catalysts. | Development of an environmentally friendly and cost-effective production process. |

| Biocatalysis | Utilization of enzymes for selective transformations. | Potential for highly selective and sustainable synthesis of chiral derivatives. |

| Environmental Fate | Study of biodegradability and ecotoxicity. | Assessment of the long-term environmental impact of the compound. |

Q & A

Case Study: Flavor Chemistry Applications

- Taste Modulation : Pyrazinones like this compound contribute umami/kokumi enhancement in peptide-ARPs. Sensory panels correlated C-5 ethyl groups with savory intensity .

- Stability Optimization : Encapsulation in maltodextrin matrices increased thermal stability (TGA decomposition >200°C vs. 150°C for free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.